![molecular formula C10H9ClN2O B1419127 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one CAS No. 620604-10-6](/img/structure/B1419127.png)
1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
Overview
Description
“1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one” is a chemical compound with the CAS Number: 620604-10-6 . It has a molecular weight of 208.65 . The IUPAC name for this compound is 1-(5-chloro-1-methyl-1H-benzimidazol-2-yl)ethanone . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN2O/c1-6(14)10-12-8-5-7(11)3-4-9(8)13(10)2/h3-5H,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a powder and is stored at room temperature . It has a molecular weight of 208.65 .Scientific Research Applications
Pharmaceutical Development
Imidazole derivatives like our compound of interest are known for their therapeutic potential. They have been used in the development of drugs with diverse biological activities such as antibacterial, antifungal, and antiviral properties . This compound could be explored for its efficacy in treating infectious diseases or as a synthon in drug design.
Anticancer Research
Compounds with an imidazole ring have shown promise in anticancer research. They can be synthesized to target specific cancer cells or pathways. The chloro-substituted benzodiazole structure of the compound may interact with cancer cell DNA, leading to potential applications in chemotherapy .
Agricultural Chemistry
Imidazole derivatives are also utilized in the synthesis of pesticides and herbicides. The specific structure of “1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one” could be investigated for its potential use in controlling agricultural pests or diseases .
Material Science
The benzodiazole ring system is a key feature in certain polymers and advanced materials. Research into the incorporation of this compound into polymeric chains could lead to the development of new materials with enhanced properties such as thermal stability or electrical conductivity .
Analytical Chemistry
Imidazole derivatives can serve as pH indicators or fluorescent markers due to their electronic structure. “1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one” might be used in analytical assays or as a probe in fluorescence microscopy .
Environmental Science
This compound could be studied for its environmental impact, particularly in the degradation of pollutants. Its reactivity with various contaminants could make it a candidate for use in environmental clean-up operations .
Biochemistry
The imidazole ring is a component of many biological molecules, such as histidine and purines. The compound could be used in biochemical research to study enzyme mechanisms or metabolic pathways .
Nanotechnology
Imidazole derivatives have been explored for their use in nanotechnology, particularly in the creation of nanoscale devices or sensors. The unique properties of “1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one” could contribute to advancements in this field .
properties
IUPAC Name |
1-(5-chloro-1-methylbenzimidazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6(14)10-12-8-5-7(11)3-4-9(8)13(10)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHYUUVIMUBVPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(N1C)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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